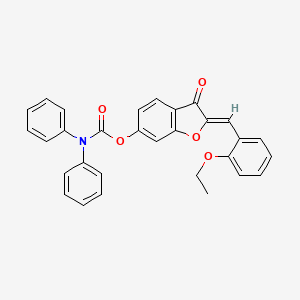![molecular formula C32H24Cl2N2O2 B12220217 5-benzoyl-6-(3-chlorophenyl)-9-(4-chlorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12220217.png)
5-benzoyl-6-(3-chlorophenyl)-9-(4-chlorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzoyl-6-(3-chlorophenyl)-9-(4-chlorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in medications for their sedative, anxiolytic, and anticonvulsant effects. This particular compound is characterized by its unique structure, which includes multiple benzene rings and chlorine substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzoyl-6-(3-chlorophenyl)-9-(4-chlorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as chlorinated benzene derivatives, which are then subjected to cyclization reactions to form the benzodiazepine core. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature and pressure control ensures the consistency and purity of the final product. Industrial methods also focus on optimizing yield and minimizing by-products through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-benzoyl-6-(3-chlorophenyl)-9-(4-chlorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to reduce nitro groups to amines or to convert carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Scientific Research Applications
5-benzoyl-6-(3-chlorophenyl)-9-(4-chlorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic uses in treating anxiety, insomnia, and seizures.
Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-benzoyl-6-(3-chlorophenyl)-9-(4-chlorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one involves its interaction with the central nervous system. It binds to specific receptors, such as the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmitters. This leads to a calming effect on the brain, reducing anxiety and inducing sedation. The compound’s molecular targets and pathways are similar to those of other benzodiazepines, involving modulation of ion channels and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Lorazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Diazepam: Known for its use in treating anxiety and muscle spasms.
Clonazepam: Used primarily for its anticonvulsant effects.
Uniqueness
5-benzoyl-6-(3-chlorophenyl)-9-(4-chlorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is unique due to its specific substitution pattern and structural configuration. These features may result in distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy and safety compared to other benzodiazepines.
Properties
Molecular Formula |
C32H24Cl2N2O2 |
|---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
5-benzoyl-6-(3-chlorophenyl)-9-(4-chlorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H24Cl2N2O2/c33-24-15-13-20(14-16-24)23-18-27-30(29(37)19-23)31(22-9-6-10-25(34)17-22)36(28-12-5-4-11-26(28)35-27)32(38)21-7-2-1-3-8-21/h1-17,23,31,35H,18-19H2 |
InChI Key |
LBAZMTCOZGTWOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC(=CC=C4)Cl)C(=O)C5=CC=CC=C5)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dioxabicyclo[3.2.1]octan-4-one, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-](/img/structure/B12220138.png)
![2-[(2-Fluorobenzyl)sulfanyl]-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B12220145.png)
![ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate](/img/structure/B12220150.png)
![4-cyclopropyl-3-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12220157.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(morpholin-4-yl)cyclohex-2-en-1-yl]pyrrolidine-2,5-dione](/img/structure/B12220158.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine](/img/structure/B12220177.png)
![1-cyclopropyl-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]methanamine](/img/structure/B12220184.png)
![Methyl 4-{[(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinolin-6-yl)carbonyl]amino}benzoate](/img/structure/B12220187.png)

![1-(Piperidin-1-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B12220202.png)
![2-(Piperidine-1-carbonyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine](/img/structure/B12220206.png)
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12220211.png)
![3-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B12220225.png)
